![molecular formula C20H18N2O5S2 B2472945 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941878-04-2](/img/structure/B2472945.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine into glutamate. Glutaminase is a key enzyme in cancer metabolism, and its inhibition has been shown to have therapeutic effects in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-proliferative Activities
A series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, including compounds closely related to the target chemical, were synthesized and evaluated for their antimicrobial and anti-proliferative activities. These derivatives showed promising results, with one compound exhibiting notable inhibitory effects on HCT-116 cancer cells, suggesting potential applications in cancer therapy (Mansour et al., 2020).
CDK2 Inhibition for Cancer Treatment
Another research application involves the structure-based drug design leading to the discovery of new 2-aminothiazole CDK2 inhibitors. One compound demonstrated potent and selective inhibition of CDK2, a critical enzyme involved in cell cycle regulation, indicating its potential in cancer treatment (Vulpetti et al., 2006).
Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes
Novel series of derivatives were synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, incorporating a benzothiazole group, showed highly potent DPP-IV inhibitory activity, suggesting their application in treating type 2 diabetes (Nitta et al., 2008).
Anticonvulsant Agents
The synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety led to the discovery of several compounds with significant anticonvulsive effects. This research opens up possibilities for developing new treatments for epilepsy and related disorders (Farag et al., 2012).
Antimalarial and Potential COVID-19 Applications
An investigation into the antimalarial activity of sulfonamide derivatives also explored their potential application as COVID-19 therapeutics. These studies highlighted the compounds' reactivity and theoretical calculations to support their use against malaria and possibly against COVID-19 (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-19(7-4-10-29(24,25)15-5-2-1-3-6-15)22-20-21-16(12-28-20)14-8-9-17-18(11-14)27-13-26-17/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWKBFLDGPPLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.